molecular formula C8H6ClN B8457034 1-Chloro-3-(3-pyridyl)-2-propyne

1-Chloro-3-(3-pyridyl)-2-propyne

Cat. No.: B8457034
M. Wt: 151.59 g/mol
InChI Key: IOVWEKCNXXZORS-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-pyridyl)-2-propyne is an organochlorine compound featuring a propargyl (alkyne) backbone with a chlorine atom at position 1 and a 3-pyridyl substituent at position 2. This combination suggests utility in pharmaceutical intermediates or synthetic chemistry .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

3-(3-chloroprop-1-ynyl)pyridine

InChI

InChI=1S/C8H6ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,5H2

InChI Key

IOVWEKCNXXZORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-Chloro-3-(3-pyridyl)-2-propyne with structurally related compounds from the evidence, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Key Features/Applications Evidence Source
1-Chloro-3-(3-pyridyl)-2-propyne Cl, 3-pyridyl, alkyne (C≡CH) C₈H₅ClN Potential synthetic intermediate; alkyne reactivity for click chemistry N/A (inferred)
1-Chloro-3-(octadecyloxy)-2-propanol Cl, C₁₈H₃₇O, secondary alcohol C₂₁H₄₃ClO₂ High molecular weight (363.02); surfactant or lipid analog
1-Chloro-3-(4-chlorophenoxy)propan-2-ol Cl, 4-Cl-C₆H₄O, secondary alcohol C₉H₁₀Cl₂O₂ Herbicide intermediate; diastereomeric selectivity in synthesis
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Pyridyl, nitrosamine, ketone C₁₀H₁₃N₃O₂ Tobacco-specific carcinogen; metabolized to NNAL
1-Chloro-3-(piperidin-1-yl)propan-2-ol Cl, piperidine, secondary alcohol C₈H₁₆ClNO β-adrenoceptor blocking agent intermediate
Key Observations:
  • Alkyne vs. Alcohol/Ketone Reactivity: Unlike alcohol or ketone derivatives (e.g., ), the alkyne in 1-Chloro-3-(3-pyridyl)-2-propyne enables unique reactions such as Huisgen cycloaddition (click chemistry) or Sonogashira coupling, expanding its utility in drug discovery .
  • Pyridyl vs. Aromatic Substituents: The 3-pyridyl group (as in NNK and NNAL) may enhance solubility in polar solvents compared to non-polar substituents like octadecyloxy (). Pyridine also participates in coordination chemistry, relevant in catalysis .
  • Chlorine Reactivity: The chlorine at position 1 is likely activated for nucleophilic substitution due to the electron-withdrawing alkyne, similar to chloro-propanols in , which undergo amine substitutions to form β-blockers.

Physicochemical Properties (Inferred)

Property 1-Chloro-3-(3-pyridyl)-2-propyne 1-Chloro-3-(octadecyloxy)-2-propanol 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Molecular Weight ~151.6 g/mol 363.02 g/mol 221.08 g/mol
Boiling Point Not available 193–196°C (0.5 Torr) Not reported
Melting Point Likely low (liquid at RT) 37–38°C Not reported
Solubility Moderate in polar solvents Insoluble in water; soluble in lipids Low water solubility
Notes:
  • The alkyne group in the target compound likely reduces boiling/melting points compared to long-chain derivatives (e.g., ).
  • Pyridine’s nitrogen may improve aqueous solubility relative to purely aromatic substituents (e.g., 4-chlorophenoxy in ).

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